![molecular formula C19H19NO2 B5215745 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5215745.png)
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde, also known as MPI or 4-MeO-PIP, is a synthetic compound that belongs to the class of indole-based cannabinoids. This compound has gained attention among researchers due to its potential therapeutic properties, especially in the field of cancer research.
Mecanismo De Acción
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde acts on the endocannabinoid system, which is involved in various physiological processes, including pain, mood, and appetite regulation. Specifically, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde acts as a partial agonist of the CB1 receptor, which is primarily found in the brain, and the CB2 receptor, which is primarily found in the immune system. Activation of these receptors leads to a cascade of downstream signaling events, ultimately resulting in the observed physiological effects.
Biochemical and Physiological Effects:
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. In cancer cells, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde inhibits cell proliferation and induces apoptosis. Additionally, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has also been shown to have analgesic properties, which may be useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been shown to have potent activity against cancer cells, which makes it a promising candidate for further research. However, there are also some limitations to using 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde in lab experiments. Its low yield during synthesis may make it difficult to obtain large quantities of the compound. Additionally, its partial agonist activity may make it difficult to study its effects in vivo.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde. One direction is to optimize the synthesis method to increase the yield of the compound. Another direction is to study the effects of 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde in vivo, particularly in animal models of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde and to identify any potential side effects or toxicity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde as a potential therapeutic agent.
Métodos De Síntesis
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde can be synthesized through a multi-step synthesis process. The first step involves the reaction of 4-methylphenol with propylene oxide to obtain 3-(4-methylphenoxy)propanol. This intermediate is then reacted with indole-3-carboxaldehyde in the presence of an acid catalyst to obtain 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde. The overall yield of this synthesis process is around 10%.
Aplicaciones Científicas De Investigación
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been studied for its potential therapeutic properties, especially in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-[3-(4-methylphenoxy)propyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-15-7-9-17(10-8-15)22-12-4-11-20-13-16(14-21)18-5-2-3-6-19(18)20/h2-3,5-10,13-14H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSGHRJASJGDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

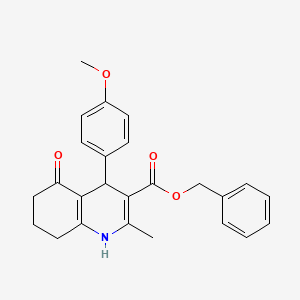
![5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5215675.png)
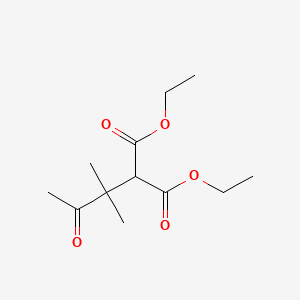
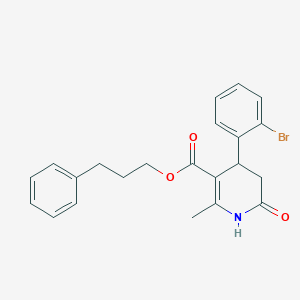
![1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5215698.png)
![8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile](/img/structure/B5215701.png)
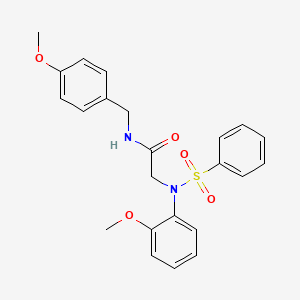
![N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5215713.png)
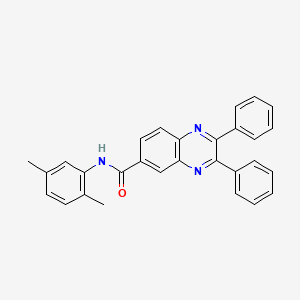
![ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5215722.png)
![8-({3-[(4-benzyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B5215726.png)
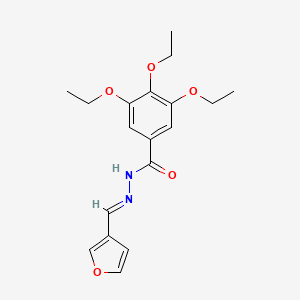
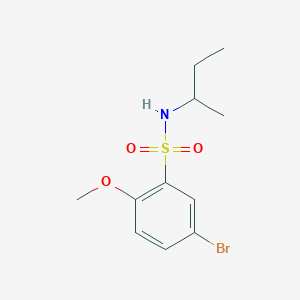
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-[(methylthio)methyl]-2-furamide](/img/structure/B5215753.png)